An In-depth Technical Guide on the Structure of (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA
An In-depth Technical Guide on the Structure of (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular structure of (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA, a key intermediate in the metabolism of n-3 polyunsaturated fatty acids. Understanding its structure is fundamental to elucidating its role in biochemical pathways and its potential as a therapeutic target.
Introduction to (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA
(7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA is a complex biomolecule that plays a transient but critical role in the metabolic processing of docosapentaenoic acid (DPA), an important omega-3 polyunsaturated fatty acid (PUFA). Its structure is a composite of a 22-carbon polyunsaturated fatty acyl chain and a coenzyme A (CoA) molecule, linked via a high-energy thioester bond. The presence of a ketone group at the third carbon position is a hallmark of its role as an intermediate in the beta-oxidation pathway.
Omega-3 fatty acids, such as DPA, are crucial components of cell membranes and precursors to potent signaling molecules.[1] Their metabolism is a key area of research for understanding and treating a variety of diseases, including cardiovascular and neurodegenerative disorders.[2]
Deconstruction of the Molecular Structure
The structure of (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA can be systematically broken down into three primary components: the docosapentaenoyl backbone, the 3-oxo group, and the coenzyme A moiety.
The Docosapentaenoyl Backbone
The foundation of this molecule is derived from (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid, also known as clupanodonic acid.[3] This is a 22-carbon fatty acid characterized by five cis double bonds.
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Docosa- : Indicates a chain of 22 carbon atoms.
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-pentaenoyl : Signifies the presence of five double bonds. The "-oyl" suffix denotes an acyl group, which is formed by the removal of a hydroxyl group from the carboxylic acid.
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(7Z,10Z,13Z,16Z,19Z)- : This nomenclature precisely defines the location and stereochemistry of the double bonds. The numbers (7, 10, 13, 16, 19) indicate the starting carbon of each double bond, counting from the carbonyl carbon as carbon 1. The 'Z' notation, from the German zusammen (together), confirms that the higher-priority substituents are on the same side of the double bond, which in this case corresponds to a cis configuration.[3]
The polyunsaturated nature of this fatty acyl chain, with its multiple cis double bonds, introduces kinks into the structure, influencing its flexibility and interaction with enzymes.
The 3-Oxo Group
A defining feature of this molecule is the ketone (or oxo) group at the C-3 position. This group is introduced during the third step of the beta-oxidation cycle. The presence of this ketone signifies that the fatty acyl-CoA has undergone dehydrogenation and hydration in the preceding steps of the cycle.
Coenzyme A (CoA) Moiety
Coenzyme A is a complex and essential cofactor in numerous metabolic reactions, acting as a carrier for acyl groups.[4][5] It is attached to the docosapentaenoyl chain via a thioester bond, which is a high-energy bond that facilitates the transfer of the acyl group. The structure of coenzyme A itself is composed of:
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β-Mercaptoethylamine : The terminal thiol (-SH) group of this unit is what forms the thioester linkage with the fatty acid.
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Pantothenic Acid (Vitamin B5) : This vitamin is an essential component of CoA.
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Adenosine 3',5'-bisphosphate : This part of the molecule provides a handle for enzyme recognition and binding.[6]
The formal condensation of the thiol group of coenzyme A with the carboxyl group of 3-oxodocosapentaenoic acid results in the formation of (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA.[7][8]
| Component | Key Features |
| Fatty Acyl Chain | 22 carbons, 5 cis double bonds at positions 7, 10, 13, 16, and 19. |
| Oxo Group | Ketone at the C-3 position, indicating a beta-oxidation intermediate. |
| Coenzyme A | Composed of β-mercaptoethylamine, pantothenic acid, and adenosine 3',5'-bisphosphate; linked via a thioester bond. |
Biochemical Context and Significance
(7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA is an intermediate in the beta-oxidation of DPA. Beta-oxidation is the primary pathway for the degradation of fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[9]
The oxidation of polyunsaturated fatty acids like DPA requires additional enzymatic steps compared to saturated fatty acids to handle the cis double bonds.[10] The process generally occurs in the mitochondria, although very-long-chain fatty acids may begin their oxidation in peroxisomes.[9][11]
The Beta-Oxidation Pathway
The formation of the 3-oxo intermediate is a critical step in the four-reaction sequence of beta-oxidation:
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Dehydrogenation : An acyl-CoA dehydrogenase introduces a double bond between the α (C-2) and β (C-3) carbons.
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Hydration : An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group at C-3.
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Dehydrogenation : A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming the 3-oxoacyl-CoA intermediate. This is the step that produces (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA.
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Thiolysis : A thiolase cleaves the bond between the α and β carbons, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.
This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA molecules.
Figure 1: Simplified workflow of the formation of the 3-oxoacyl-CoA intermediate during beta-oxidation.
Experimental Methodologies
The study of (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA and related compounds relies on a variety of advanced biochemical and analytical techniques.
Synthesis and Labeling
The chemical synthesis of polyunsaturated fatty acids and their derivatives is a complex process, often involving multiple steps to control the position and stereochemistry of the double bonds.[12][13] Isotopic labeling, for instance with Carbon-14 or tritium, is a common strategy to trace the metabolic fate of these molecules in biological systems.[12]
Protocol: A Generalized Approach to Studying PUFA Metabolism
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Synthesis of Labeled Precursor : Synthesize or procure isotopically labeled (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid.
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Cell Culture and Incubation : Incubate a relevant cell line (e.g., hepatocytes) with the labeled fatty acid.
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Lipid Extraction : After a set incubation period, harvest the cells and perform a total lipid extraction using methods such as the Folch or Bligh-Dyer procedures.
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Separation and Analysis :
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Separate the lipid classes using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Convert the fatty acyl-CoAs to their corresponding fatty acid methyl esters (FAMEs).
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Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolic intermediates.
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-
Detection of Labeled Intermediate : Utilize liquid scintillation counting or mass spectrometry to detect the presence of the isotope in the fraction corresponding to (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA or its downstream products.
Figure 2: Experimental workflow for tracing the metabolism of docosapentaenoic acid (DPA).
Conclusion
The structure of (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA is intricately linked to its function as a key intermediate in the beta-oxidation of docosapentaenoic acid. Its polyunsaturated acyl chain, the strategically placed oxo group, and the high-energy thioester bond with coenzyme A all contribute to its role in fatty acid metabolism. A thorough understanding of this structure is essential for researchers in lipid biochemistry and for professionals involved in the development of drugs targeting metabolic pathways. Further research into the enzymes that interact with this molecule could unveil new opportunities for therapeutic intervention in metabolic diseases.
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Sun, Z., et al. (2024). Biosynthetic mechanisms of omega-3 polyunsaturated fatty acids in microalgae. Journal of Biological Chemistry. Available at: [Link]
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Metabolic Atlas. (n.d.). (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA, Metabolite in Mouse-GEM. Available at: [Link]
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ResearchGate. (n.d.). Synthesis pathway of ω3 polyunsaturated fatty acids (ω3-PUFAs) by... Available at: [Link]
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Gornicka, A., et al. (2020). The Pathophysiological Role of CoA. International Journal of Molecular Sciences. Available at: [Link]
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